molecular formula C11H14Cl2N2O B1616204 4-[Bis(2-chloroethyl)amino]benzamide CAS No. 2045-42-3

4-[Bis(2-chloroethyl)amino]benzamide

Cat. No.: B1616204
CAS No.: 2045-42-3
M. Wt: 261.14 g/mol
InChI Key: ZNHHOAIGZOAPLA-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]benzamide is a useful research compound. Its molecular formula is C11H14Cl2N2O and its molecular weight is 261.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 260472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prodrug Activation for Cancer Therapy

4-[Bis(2-chloroethyl)amino]benzamide derivatives have been synthesized as prodrugs, designed to be activated into cytotoxic alkylating agents specifically at tumor sites. This activation is achieved by the enzyme carboxypeptidase G2 (CPG2), which is directed to the tumor via a monoclonal antibody conjugate. This strategy aims to enhance the specificity and efficacy of cancer treatment by limiting the cytotoxic effects to the tumor cells, thereby reducing damage to healthy tissues (Springer et al., 1990).

Antitumor Activity of Imidazole Derivatives

Research into imidazole derivatives, including bis(2-chloroethyl)amino derivatives, has shown promise in the search for new antitumor drugs. These compounds have undergone preclinical testing and exhibit different biological properties that make them interesting candidates for further development into anticancer therapies (Iradyan et al., 2009).

Development of Cytotoxic Agents for Melanoma

Benzamide derivatives conjugated with alkylating cytostatics, such as 4-(bis(2-chloroethyl)amino)-substituted benzamides, have been synthesized and tested for melanoma cytotoxicity. These compounds are designed for targeted drug delivery, exploiting the high binding capacity of benzamide derivatives to melanotic melanoma cells. This approach aims to enhance the efficacy of melanoma therapy by delivering cytotoxic agents directly to the tumor cells, thereby improving treatment outcomes (Wolf et al., 2004).

Biochemical Analysis

Biochemical Properties

4-[Bis(2-chloroethyl)amino]benzamide plays a crucial role in biochemical reactions, particularly as a histone deacetylase (HDAC) inhibitor. It interacts with class I HDACs, including HDAC1, HDAC2, and HDAC3, with IC50 values of 95.2, 260.7, and 255.7 nM, respectively . These interactions inhibit the deacetylation of histone proteins, leading to changes in chromatin structure and gene expression. The compound’s ability to inhibit HDACs makes it a potential therapeutic agent for cancer treatment.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of cancer cells, including A2780 and HepG2 cells, with higher potency than suberoylanilide hydroxamic acid (SAHA) . The compound induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with HDACs, leading to enzyme inhibition. By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, resulting in an open chromatin structure and increased gene expression . This mechanism is crucial for its antitumor activity, as it promotes the expression of tumor suppressor genes and inhibits the proliferation of cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2~8 °C) . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antitumor effects, with continued inhibition of HDAC activity and promotion of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased apoptosis rates in cancer cells . It is essential to determine the optimal dosage to balance efficacy and toxicity. Studies have shown that the compound exhibits significant antitumor activity at specific concentrations, but higher doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may affect its efficacy and toxicity. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

4-[bis(2-chloroethyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c12-5-7-15(8-6-13)10-3-1-9(2-4-10)11(14)16/h1-4H,5-8H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHHOAIGZOAPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174408
Record name Benzamide, 4-(bis(2-chloroethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2045-42-3
Record name Benzamide, 4-(bis(2-chloroethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Bis(2-chloroethyl)amino]benzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-(bis(2-chloroethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[Bis(2-chloroethyl)amino]benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJY6Z5WFB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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